1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Description
Introduction to 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane
Systematic Nomenclature and Structural Identification
The IUPAC name This compound reflects its structural hierarchy:
- Pentane backbone : A five-carbon chain (C1–C5).
- Tetrafluoro substituents : Four fluorine atoms occupy C1, C1, C1, and C2.
- Trifluoromethoxy group : A -O-CF3 group attached to C2.
- Iodo substituent : An iodine atom at C4.
The molecular formula is C6H6F7IO , with a molecular weight of 354.01 g/mol . The SMILES notation CC(CC(C(F)(F)F)(OC(F)(F)F)F)I confirms the spatial arrangement of substituents.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H6F7IO | |
| Molecular Weight | 354.01 g/mol | |
| Boiling Point | 128–148°C | |
| Density | ~1.85 g/cm³ (20°C) |
The compound’s structure is defined by steric hindrance from the trifluoromethoxy and trifluoromethyl groups, which influence its reactivity and stability.
Historical Development of Polyhalogenated Fluorinated Compounds
The synthesis of polyhalogenated fluorinated compounds traces back to the 19th century, with milestones including:
- Early Halogen Exchange : Alexander Borodin pioneered halogen replacement in 1862, substituting chloride with fluoride in benzoyl chloride.
- Direct Fluorination : Pre-WWII methods involved reacting fluorine gas with hydrocarbons, though this often fragmented carbon chains.
- Post-War Advancements :
- Fowler Process : Used cobalt trifluoride for controlled fluorination of hydrocarbons[
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F7IO/c1-3(14)2-4(7,5(8,9)10)15-6(11,12)13/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSMUGDXPQAOBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(F)(F)F)(OC(F)(F)F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380251 | |
| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243139-56-2 | |
| Record name | 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane involves multiple steps, typically starting with the preparation of intermediate compounds. One common route involves the reaction of tetrafluoroethylene with iodine and trifluoromethanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a metal halide, at elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom in this compound serves as a reactive site for nucleophilic displacement. For example:
-
SN2 reactions : The iodide undergoes substitution with nucleophiles like thiophenol in ether solutions, yielding sulfur-containing derivatives . This is analogous to propellane titration methods, where iodine displacement is quantitative under controlled conditions.
-
Alkylation : Reactions with organolithium reagents (e.g., MeLi) at low temperatures (−78°C) in ether solvents proceed via nucleophilic attack, forming alkylated products .
Table 1: Representative Nucleophilic Substitutions
| Nucleophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Thiophenol | PhS-BCP-H | Et₂O, 15 min, rt | 98% | |
| MeLi | Methylated derivative | Et₂O, −78°C, 1.5 h | 78% |
Radical-Mediated Reactions
The C–I bond’s homolytic cleavage under photochemical conditions enables radical pathways:
-
Propellane addition : Under UV light (254–310 nm), iodine abstraction generates alkyl radicals, which react with propellanes to form bicyclo[1.1.1]pentane (BCP) derivatives . This method is scalable to kilogram quantities without catalysts .
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Radical clock experiments : Reactions with cyclopropane-containing iodides confirm radical intermediates via selective alkene formation (e.g., 85 in Fig. 4 of ).
Key Observation : Radical stability is enhanced by adjacent fluorine atoms, suppressing undesired rearrangements .
Dehalogenation and Reduction
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Hydrogenolysis : Catalytic hydrogenation (H₂/Pd) removes iodine, yielding 1,1,1,2-tetrafluoro-2-(trifluoromethoxy)pentane .
-
Zinc reduction : In acidic media, Zn reduces C–I bonds to C–H, forming defluorinated byproducts in some cases .
Stability and Reaction Considerations
-
Thermal sensitivity : Decomposes above 150°C, releasing iodine and fluorine-containing gases .
-
Solvent compatibility : Stable in ethers and fluorinated solvents (e.g., CF₃CCl₃) but reacts violently with polar aprotic solvents like DMF .
Comparative Reactivity of Analogues
Table 2: Reactivity Trends in Halogenated Fluorocompounds
| Compound | Reactivity with MeLi | Radical Stability | Coupling Efficiency |
|---|---|---|---|
| 1,1,1,2-Tetrafluoro-4-iodo derivative | High | Moderate | Moderate |
| 1-Bromo-3-(trifluoromethoxy)propane | Moderate | Low | High |
| 1-Chloro-4-iodo-2-fluorobutane | Low | High | Low |
Scientific Research Applications
Pharmaceutical Applications
The compound's unique structure allows it to serve as a building block in the synthesis of various pharmaceuticals. The presence of both iodine and trifluoromethoxy groups enhances its reactivity and selectivity in chemical reactions.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of tetrafluorinated compounds can exhibit antiviral activity. For instance, modifications of the trifluoromethoxy group have been explored to enhance potency against viral targets . The incorporation of 1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane in synthetic pathways has shown promise in developing novel antiviral agents.
Agrochemical Applications
Fluorinated compounds are known for their stability and effectiveness as agrochemicals. The unique properties of this compound allow it to be utilized in the formulation of pesticides and herbicides.
Research Insights
Studies indicate that compounds with trifluoromethoxy groups can improve the efficacy and persistence of agrochemicals in the environment . The application of this compound in this context has been explored for enhancing crop protection strategies.
Materials Science
The compound's fluorinated nature lends itself well to applications in materials science, particularly in the development of advanced coatings and polymers.
Example: Fluorinated Polymers
Fluorinated polymers exhibit superior chemical resistance and thermal stability. The incorporation of this compound into polymer matrices has been investigated to enhance performance characteristics such as hydrophobicity and mechanical strength .
Chemical Research and Development
In synthetic organic chemistry, this compound serves as a critical intermediate for various reactions, including nucleophilic substitutions and coupling reactions.
Reaction Mechanisms
The iodine atom acts as a leaving group in many reactions, facilitating the formation of new carbon-fluorine bonds. This property is particularly valuable in synthesizing complex fluorinated molecules .
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Pharmaceuticals | Synthesis of antiviral agents | Enhanced potency against viral targets |
| Agrochemicals | Formulation of pesticides and herbicides | Improved efficacy and environmental persistence |
| Materials Science | Development of advanced coatings and polymers | Superior chemical resistance |
| Chemical Research | Intermediate for nucleophilic substitutions | Facilitates formation of carbon-fluorine bonds |
Mechanism of Action
The mechanism of action of 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane involves its interaction with molecular targets and pathways in biological systems. The compound’s fluorine atoms contribute to its high electronegativity and lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
Compound A : 4-Iodo-2-heptafluoropropoxy-1,1,1,2-tetrafluoropentane
- CAS : 243128-39-4
- Key Differences: Replaces the trifluoromethoxy (-OCF₃) group with a heptafluoropropoxy (-O-C₃F₇) substituent. Higher fluorine content may enhance thermal stability but reduce solubility in non-polar solvents .
Compound B : 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pent-2-en-1-ol
- Key Differences :
- Backbone : Unsaturated pent-2-en-1-ol (vs. saturated pentane in the target compound).
- Functional Groups : Contains a hydroxyl (-OH) group and trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃).
- The hydroxyl group increases polarity, making it more suitable for hydrogen-bonding interactions in biological systems .
Halogenation and Reactivity Comparisons
Compound C : 1,1,1,2,5,5,5-Heptafluoro-4-iodo-2-(trifluoromethyl)pentane
- Synthesis Relevance : Used as a precursor for synthesizing heptafluoro-4-(trifluoromethyl)-2-pentene via dehydrofluorination .
- Key Differences :
Compound D : 5-Bromo-1-oxo-1-(4-trifluoromethylphenyl)pentane
- Key Differences :
- Substitutes iodine with bromine and introduces a ketone group.
- Bromine’s lower electronegativity compared to iodine may reduce oxidative stability but improve compatibility in radical reactions .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Reactivity: The iodine atom in the target compound enables participation in Ullmann or Suzuki-Miyaura coupling reactions, distinguishing it from non-iodinated analogs like Compound E .
- Polarity: The trifluoromethoxy group increases polarity compared to non-ether analogs (e.g., Compound C), influencing chromatographic separation methods (e.g., hexane/ethyl acetate gradients) .
- Steric Effects : Bulkier substituents (e.g., heptafluoropropoxy in Compound A) reduce accessibility to reactive sites, impacting catalytic or synthetic utility .
Biological Activity
1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethoxy)pentane (CAS RN: 243139-56-2) is a fluorinated organic compound with significant potential in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine atoms and an iodine substituent, influences its biological activity and chemical properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The molecular formula of this compound is C6H6F7IO, with a molecular weight of 354.00 g/mol. The compound is recognized for its electrophilic characteristics due to the presence of fluorine atoms, which can significantly affect its reactivity and interactions with biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C6H6F7IO |
| Molecular Weight | 354.00 g/mol |
| CAS Number | 243139-56-2 |
| PubChem CID | 2776774 |
| State | Liquid |
| Purity | >98% |
Research indicates that the biological activity of fluorinated compounds like this compound is predominantly influenced by their electrophilic nature. Fluorine atoms enhance the lipophilicity and metabolic stability of the compounds, which can lead to increased bioavailability and altered pharmacokinetic profiles .
In studies involving similar organofluorine compounds, it has been observed that these compounds can interact with biological targets through mechanisms such as:
- Electrophilic Aromatic Substitution : The presence of electrophilic fluorine can facilitate reactions with nucleophiles in biological systems.
- Membrane Permeability : Increased lipophilicity may enhance the ability of the compound to cross cellular membranes.
Case Studies
Several studies have explored the biological implications of fluorinated compounds:
- Antimicrobial Activity : A study highlighted the antimicrobial properties of fluorinated aliphatic compounds similar to this compound. These compounds exhibited significant activity against various bacterial strains due to their ability to disrupt membrane integrity .
- Anticancer Properties : Research has shown that certain fluorinated compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer models remains to be fully elucidated but suggests potential for therapeutic applications.
- Neurotoxicity Assessments : Preliminary toxicological studies indicate that some organofluorine compounds may exhibit neurotoxic effects at high concentrations. The effects on neuronal cells were measured using cell viability assays and neurobehavioral tests in model organisms .
Q & A
Q. How does the trifluoromethoxy group’s electronic effects modulate reactivity compared to trifluoromethyl or pentafluorosulfanyl groups?
Q. What strategies resolve crystallographic disorder in X-ray structures caused by fluorine/iodine anisotropy?
- Methodology : Employ low-temperature crystallography (100 K) and twin refinement protocols. Use synchrotron radiation for high-resolution data collection to reduce thermal motion artifacts .
Q. How does solvent choice impact the compound’s catalytic activity in fluorination reactions?
- Methodology : Screen solvents using Kamlet-Taft parameters (polarity, hydrogen-bonding). Correlate reaction rates with solvent’s dielectric constant via Arrhenius plots .
Data Contradiction Analysis
Q. How to address discrepancies in reported boiling points or densities for structurally similar perfluorinated iodides?
- Methodology : Validate purity via elemental analysis and standardize measurement conditions (e.g., ambient pressure vs. vacuum distillation). Cross-reference with NIST-standardized databases for fluorinated compounds .
Q. Why do conflicting reports exist on the compound’s solubility in aqueous media?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
